![molecular formula C14H14F3N3O2 B7573533 N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential application as a tool in neuroscience research. TFB-TBOA belongs to a class of compounds known as glutamate transport inhibitors, which have been shown to modulate the activity of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Mécanisme D'action
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide acts as a competitive inhibitor of EAAT2, binding to the glutamate transport site and preventing the uptake of glutamate into the cell. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and induce excitotoxicity. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to be highly selective for EAAT2, with minimal effects on other glutamate transporters or receptors.
Biochemical and Physiological Effects
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been shown to induce neuronal death in vitro and in vivo, and has been used as a model for excitotoxicity in various neurological disorders. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has also been shown to modulate synaptic plasticity and long-term potentiation, which are important processes involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is its high selectivity for EAAT2, which allows for specific modulation of glutamate transport in the brain. N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide also has a long half-life, which allows for sustained inhibition of EAAT2. However, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can induce non-specific effects at high concentrations, and its use requires careful dose titration to avoid toxicity.
Orientations Futures
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has potential applications in the study of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Future research could focus on developing more selective and potent glutamate transport inhibitors, as well as investigating the role of glutamate transporters in synaptic plasticity and learning and memory.
Méthodes De Synthèse
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with butylamine to form N-butyl-4-aminobenzamide. This intermediate is then reacted with trifluoromethyl-1,2,4-oxadiazole-3-carbonyl chloride to form N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.
Applications De Recherche Scientifique
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been widely used in neuroscience research as a tool to study the role of glutamate transporters in the brain. Specifically, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has been used to investigate the function of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the majority of glutamate uptake in the brain. By inhibiting EAAT2, N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can increase extracellular glutamate levels and induce excitotoxicity, a process that has been implicated in various neurological disorders.
Propriétés
IUPAC Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-2-3-8-18-12(21)10-6-4-9(5-7-10)11-19-13(22-20-11)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHKASBFUZXSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.